molecular formula C15H22F3NO5S B15193137 (p-Trifluoromethylphenylthio)acetic acid triethanolamine CAS No. 102582-94-5

(p-Trifluoromethylphenylthio)acetic acid triethanolamine

Cat. No.: B15193137
CAS No.: 102582-94-5
M. Wt: 385.4 g/mol
InChI Key: JCEBPXMDFOQMSH-UHFFFAOYSA-N
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Description

(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety and a triethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (p-Trifluoromethylphenylthio)acetic acid triethanolamine typically involves the following steps:

  • Trifluoromethylation: The starting material, phenylthioacetic acid, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.

  • Esterification: The resulting trifluoromethylphenylthioacetic acid is then esterified with triethanolamine to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

(p-Trifluoromethylphenylthio)acetic acid triethanolamine: undergoes various types of chemical reactions, including:

  • Oxidation: The thioacetic acid moiety can be oxidized to form a sulfoxide or sulfone derivative.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethylthio group.

  • Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Trifluoromethylthio derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(p-Trifluoromethylphenylthio)acetic acid triethanolamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe to study biological systems due to its unique chemical properties.

  • Industry: The compound can be used in the production of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which (p-Trifluoromethylphenylthio)acetic acid triethanolamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thioacetic acid moiety can interact with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is unique due to its trifluoromethyl group and thioacetic acid moiety. Similar compounds include:

  • 4-(Trifluoromethyl)phenylacetic acid: Lacks the thioacetic acid group.

  • Phenylthioacetic acid: Lacks the trifluoromethyl group.

  • Triethanolamine derivatives: Lack the phenyl ring and trifluoromethyl group.

This compound .

Properties

CAS No.

102582-94-5

Molecular Formula

C15H22F3NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid

InChI

InChI=1S/C9H7F3O2S.C6H15NO3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,13,14);8-10H,1-6H2

InChI Key

JCEBPXMDFOQMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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